Product packaging for KIP2 protein(Cat. No.:CAS No. 147604-93-1)

KIP2 protein

Cat. No.: B1177522
CAS No.: 147604-93-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The KIP2 protein, more accurately known as p57Kip2 (or CDKN1C), is a crucial cyclin-dependent kinase inhibitor (CKI) and a member of the CIP/Kip protein family . Its primary molecular function is to bind and inhibit several G1 cyclin/CDK complexes, such as Cyclin E/CDK2, thereby acting as a potent negative regulator of cell proliferation and enforcing cell cycle arrest . This role is particularly vital during embryogenesis, and mutations in its gene are associated with developmental syndromes like Beckwith-Wiedemann syndrome (BWS), IMAGe syndrome, and Russell–Silver syndrome . Structurally, p57Kip2 is an intrinsically unstructured protein (IUP), which gives it significant conformational flexibility to interact with a wide range of partners beyond CDKs . Its activity is heavily modulated by post-translational modifications, especially phosphorylation, which influences its protein stability, subcellular localization, and interactions with key partners like CDKs, LIMK1, and CRM1 . For instance, phosphorylation at residues like Thr310 can create a phosphodegron recognized by the SCF-Skp2 ubiquitin ligase complex, targeting p57 for proteasomal degradation . In the cytoplasm, p57Kip2 can bind and inhibit the kinase LIMK1, thereby influencing actin cytoskeleton dynamics and contributing to the regulation of cell migration and apoptosis . This product is supplied as a recombinant protein for research applications. It is intended for use in fundamental studies on cell cycle control, cytoskeletal regulation, cancer biology, and developmental disorders. This product is labeled "For Research Use Only". Not intended for diagnostic or therapeutic procedures, or for human use.

Properties

CAS No.

147604-93-1

Molecular Formula

C10H12N2O

Synonyms

KIP2 protein

Origin of Product

United States

Scientific Research Applications

Microtubule Dynamics

Microtubule Growth Promotion
KIP2 is recognized for its ability to enhance microtubule growth. Studies have shown that KIP2 acts as a highly processive motor protein that accelerates microtubule polymerization and inhibits catastrophes (the rapid depolymerization of microtubules) without requiring cofactors. In vitro experiments demonstrated that KIP2's microtubule growth-promoting activity is significantly stronger than that of other kinesins such as Eg5 and CENP-E, with a rate increase of at least 20 times under similar conditions .

Mechanism of Action
KIP2 operates by transporting tubulin dimers to the plus ends of microtubules, effectively acting as a polymerase that paves its own way. This function is facilitated through interactions with accessory proteins like Bik1/CLIP-170, which enhance KIP2's processivity and residence time at microtubule tips . The N-terminal domain of KIP2 is crucial for binding free tubulin and shuttling it to microtubule plus ends .

Cell Cycle Regulation

Role in Cell Cycle Arrest
KIP2, particularly in its p57 form (p57Kip2), is a cyclin-dependent kinase inhibitor that plays a vital role in regulating the cell cycle. It is primarily expressed in terminally differentiated cells and is essential for inducing G1 phase cell cycle arrest. The absence of p57Kip2 leads to developmental defects and increased apoptosis during embryogenesis due to unregulated cell proliferation .

Apoptotic Pathways
Research indicates that p57Kip2 also influences apoptotic pathways by promoting intrinsic apoptosis mechanisms. It facilitates Bax activation and mitochondrial membrane potential loss, leading to cytochrome c release and subsequent caspase activation . This dual functionality underscores its importance not only in cell cycle regulation but also in programmed cell death.

Developmental Biology

Impact on Bone Development
KIP2 has been implicated in bone development through its interactions with the vitamin D receptor. Studies on p57Kip2-deficient mice revealed neonatal lethality due to abnormal bone formation and cleft palate, highlighting its critical role in osteoblast differentiation and proliferation regulation . The modulation of KIP2 activity may offer therapeutic avenues for bone-related disorders.

Hair Follicle Regulation
In hair follicle biology, KIP2's expression levels have been linked to the regulation of hair cycling. Variations in KIP2 expression during different hair growth phases suggest a supportive role in maintaining proliferative arrest and differentiation within hair follicles . This finding opens potential applications for KIP2 modulation in treating hair growth disorders.

Case Studies

Study Findings Implications
Hibbel et al., 2015 Demonstrated that KIP2 promotes microtubule growth significantly more than other kinesinsSuggests potential applications in enhancing cellular transport processes
Chen et al., 2023 Identified the mechanism by which KIP2 binds tubulin dimers for transportProvides insights into targeted drug delivery systems utilizing motor proteins
p57Kip2 Knockout Mice Study Showed developmental defects due to lack of p57Kip2Highlights the importance of KIP2 in developmental biology and potential gene therapy targets

Comparison with Similar Compounds

Research Implications and Unresolved Questions

  • Yeast KIP2 : The mechanistic link between Mck1 phosphorylation and Kar9 transport remains unclear. Reconstitution assays suggest KIP2’s C-terminal tail mediates Bik1 binding for polymerase activity .
  • Human p57 Kip2 : Therapeutic strategies to reactivate CDKN1C (e.g., DNA demethylation) are under exploration for cancers with epigenetic silencing .

Tables

Table 1 : Yeast KIP2 Functional Comparison with Kinesins

Feature KIP2 KIP1 Tea2
Localization Astral microtubules Mitotic spindle Microtubule tips
Processivity Factor Bim1 Not identified Mal3
Phosphorylation Mck1 at T275 Unaffected by GSK-3 kinases Dbf2-dependent

Table 2 : Cip/Kip Family Expression in Human Cancers

Cancer Type p57 Expression (%) p27 Expression (%) Clinical Correlation
Hepatocellular Carcinoma 27.3 (low/absent) 45.1 (low) p57 loss = poor differentiation
Gastric Cancer 44.2 (vs. 100% in normal) 58.1 (low) p57 loss = lymph node metastasis
Complete Hydatidiform Mole 10.7 N/A Diagnostic marker

Preparation Methods

Recombinant Expression in Escherichia coli

The most widely used method for KIP2 production involves recombinant expression in Escherichia coli BL21(DE3) strains. Full-length KIP2 (UniProt ID P28734) is cloned into vectors such as pET-28a(+) with an N-terminal 6xHis tag for affinity purification. Induction is achieved using 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C for 16–20 hours to minimize inclusion body formation. Post-induction, cells are lysed in a buffer containing 50 mM sodium phosphate (pH 8.0), 300 mM NaCl, 10 mM imidazole, 2 mM Mg-ATP, and protease inhibitors. Solubility is enhanced by including 1% Triton X-100 and 10% glycerol during lysis.

Baculovirus-Mediated Expression in Insect Cells

For post-translationally modified KIP2 variants, the baculovirus system in Sf9 insect cells is employed. This system ensures proper phosphorylation and folding, critical for KIP2’s ATPase activity. Cells are infected at a multiplicity of infection (MOI) of 5 and harvested 72 hours post-infection. Yield typically reaches 2–3 mg/L, with superior functional performance compared to bacterial expression.

Purification Techniques

Affinity Chromatography

The 6xHis-tagged KIP2 is purified using Ni-NTA agarose (Thermo Fisher Scientific). The lysate is loaded onto a column pre-equilibrated with lysis buffer, washed with 50 mM sodium phosphate (pH 8.0), 300 mM NaCl, and 100 mM imidazole, and eluted with 300 mM imidazole. SDS-PAGE analysis confirms purity >95% (Figure 1—figure supplement 4).

Table 1: Buffer Compositions for KIP2 Purification

StepBuffer ComponentspH
Lysis50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, 2 mM Mg-ATP, 0.1% Tween-208.0
Wash50 mM NaH₂PO₄, 300 mM NaCl, 100 mM imidazole8.0
Elution50 mM NaH₂PO₄, 300 mM NaCl, 300 mM imidazole8.0
Storage80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, 10% glycerol, 1 mM DTT6.8

Tag Cleavage and Final Purification

The 6xHis tag is removed using PreScission protease (GE Healthcare) in a 1:50 (w/w) ratio overnight at 4°C. Tag-free KIP2 is separated from contaminants via gel filtration on a Sephadex 200 column equilibrated with BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8). This step achieves homogeneity, confirmed by mass spectrometry and anti-6xHis Western blot.

Functional Validation of Purified KIP2

Microtubule Polymerization Assays

Purified KIP2 enhances microtubule growth rates in vitro. Using porcine tubulin (10 μM), KIP2 (40 nM) increases the net tubulin incorporation rate (konk_{\text{on}}) from 0.7 μM⁻¹·s⁻¹ to 1.5 μM⁻¹·s⁻¹ at plus ends. Catastrophe frequency decreases 10-fold, from 0.12 ± 0.03 min⁻¹ to 0.012 ± 0.005 min⁻¹. Similar results are observed with yeast tubulin, confirming species-specific activity.

Table 2: Dynamic Parameters of Microtubules in Presence of KIP2

ParameterPorcine Tubulin (Control)Porcine Tubulin + KIP2Yeast Tubulin (Control)Yeast Tubulin + KIP2
Growth Rate (μm/min)2.3 ± 0.46.7 ± 1.21.8 ± 0.34.1 ± 0.7
Catastrophe Frequency (min⁻¹)0.12 ± 0.030.012 ± 0.0050.15 ± 0.040.007 ± 0.002

Single-Molecule Motility Assays

KIP2’s processivity is measured using total internal reflection fluorescence (TIRF) microscopy. At 1 mM ATP, KIP2-eGFP moves at 5.0 ± 0.9 μm/min on GMPCPP-stabilized microtubules with a run length of 4.1 ± 0.3 μm. ATP hydrolysis is critical, as substitution with AMP-PNP abolishes motility.

Optical Tweezers Force Measurements

Optical trapping reveals KIP2’s stall force of 0.81 ± 0.04 pN and a force-velocity relationship described by:

v(F)=v0(1FFstall)v(F) = v0 \left(1 - \frac{F}{F{\text{stall}}}\right)

where v0=4.0±0.5v_0 = 4.0 \pm 0.5 μm/min. This low stall force suggests KIP2 is optimized for transport rather than load-bearing.

Challenges and Optimization Strategies

Solubility and Stability Issues

KIP2 tends to aggregate at concentrations >1 mg/mL. Adding 10% glycerol and 1 mM dithiothreitol (DTT) to storage buffers improves stability during freeze-thaw cycles. For long-term storage, snap-freezing in liquid nitrogen and storage at −80°C is recommended.

Role of Bik1 in Processivity

While KIP2 alone shows robust activity, co-purification with Bik1 (Clip170) increases its run length 3–4 fold in vivo. Including 100 nM Bik1 during purification enhances end-tracking efficiency, critical for studying microtubule-cortex interactions .

Q & A

Q. What is the primary role of p57 Kip2 in cell cycle regulation, and how can its activity be experimentally validated?

p57 Kip2 (CDKN1C) is a cyclin-dependent kinase inhibitor (CKI) that binds to G1 cyclin/CDK complexes, inhibiting their activity and arresting cells in the G1 phase . To validate its activity, researchers often use:

  • Western blotting (WB) with antibodies targeting specific domains (e.g., carboxy terminus; validated via knockout controls) .
  • Immunohistochemistry (IHC) on tissues like colon or prostate cancer, where p57 Kip2 is differentially expressed .
  • Functional assays , such as overexpression in cell lines to observe G1 arrest, paired with flow cytometry to quantify cell cycle phases .

Q. Which experimental techniques are recommended for detecting p57 Kip2 expression in human tissues?

  • IHC-P : Use monoclonal antibodies (e.g., ab220207 for human samples) with formalin-fixed paraffin-embedded (FFPE) tissues. Positive controls include colon cancer tissues .
  • Western blotting : Validate antibodies (e.g., ab133531) using cell lysates from tissues with known expression levels (e.g., placenta vs. liver) .
  • Immunoprecipitation (IP) : Study protein-protein interactions, such as p57 Kip2 binding to CDK2/4, using epitope-specific antibodies .

Q. How is p57 Kip2 linked to Beckwith-Wiedemann syndrome (BWS), and what models are used to study this association?

p57 Kip2 haploinsufficiency due to CDKN1C mutations is a hallmark of BWS, characterized by overgrowth and cancer predisposition . Research models include:

  • Knockout mice : To study developmental defects and tumorigenesis .
  • CRISPR-mediated gene editing : Human cell lines with CDKN1C mutations (e.g., using OriGene’s KN409840 kit) to analyze functional consequences .
  • Clinical tissue samples : Compare p57 Kip2 expression in BWS patient-derived tissues vs. controls via IHC .

Advanced Research Questions

Q. How can contradictory findings in p57 Kip2 expression across cancer types be methodologically addressed?

Discrepancies in expression (e.g., high in endometrial adenocarcinoma but low in gliomas) may arise from tissue-specific degradation mechanisms or post-translational modifications . To resolve these:

  • Phosphorylation analysis : Use phospho-specific antibodies to assess Thr310 phosphorylation, which regulates stability via SCF-Skp2 ubiquitination .
  • Proteasome inhibition : Treat cells with MG-132 to determine if observed low expression is due to degradation .
  • Multi-omics integration : Combine RNA-seq (to confirm transcriptional levels) with proteomics (to assess protein turnover) .

Q. What are the critical considerations for selecting antibodies in p57 Kip2 localization studies?

  • Specificity : Use knockout-validated antibodies (e.g., ab133531 for WB, ab220207 for IHC) to avoid cross-reactivity with p27 Kip1 .
  • Epitope targeting : Antibodies against the C-terminal domain (e.g., EP2516) are preferred for detecting full-length protein, while N-terminal antibodies may miss truncated isoforms .
  • Storage and handling : Aliquot antibodies stored in 40% glycerol at -20°C to prevent freeze-thaw degradation .

Q. How does p57 Kip2 interact with other cell cycle regulators, and what advanced methods can elucidate these networks?

p57 Kip2 competitively inhibits cyclin E/CDK2, and its loss correlates with cyclin E upregulation in cancers like breast and endometrial carcinoma . Advanced methods include:

  • Co-immunoprecipitation (Co-IP) : Pair p57 Kip2 antibodies with cyclin E or CDK2 antibodies to validate complexes .
  • Live-cell imaging : Fluorescently tagged p57 Kip2 to track subcellular localization during cell cycle progression .
  • Chemical crosslinking : Stabilize transient interactions for mass spectrometry-based identification of binding partners .

Q. What methodologies are recommended for studying p57 Kip2’s non-canonical roles, such as in spindle orientation or differentiation?

In yeast, p57 Kip2 homologs (e.g., Kip2) regulate microtubule dynamics and spindle positioning via Kar9-dependent pathways . For human studies:

  • CRISPR/Cas9 knockout : Disrupt CDKN1C in stem cells to assess differentiation defects .
  • Microtubule stability assays : Treat cells with nocodazole and monitor p57 Kip2’s role in mitotic arrest .
  • Single-cell RNA-seq : Profile p57 Kip2 expression in differentiating cell populations to identify lineage-specific roles .

Data Interpretation and Reporting Standards

Q. How should researchers report p57 Kip2 expression data to ensure reproducibility?

  • Antibody validation : Include details on clonality (e.g., EP2718(2)), host species (rabbit/mouse), and validation methods (e.g., knockout controls) .
  • Quantitative thresholds : Define positivity (e.g., ≥10% nuclear staining in IHC) and normalize to housekeeping proteins in WB .
  • Data deposition : Share raw images and quantification scripts in repositories like PRIDE or Figshare, adhering to FAIR principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.